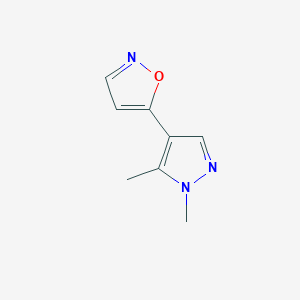

5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole

Description

Overview of Isoxazole (B147169) and Pyrazole (B372694) Heterocycles as Privileged Scaffolds in Medicinal Chemistry

In medicinal chemistry, the term "privileged scaffold" refers to a molecular framework that can bind to multiple biological targets with high affinity. mdpi.com These structures serve as versatile templates for the development of new drugs. mdpi.comnih.gov

Isoxazole: The isoxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions, is a key structural component in numerous pharmacologically active compounds. researchgate.netresearchgate.net Its presence is associated with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral effects. researchgate.netnih.govedu.krd The isoxazole moiety is found in several approved drugs, such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide, underscoring its therapeutic relevance. edu.krd

Pyrazole: Similarly, pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a privileged structure in drug discovery. nih.gov Pyrazole derivatives exhibit a vast range of pharmacological properties, including anti-inflammatory, analgesic, anticancer, and antidepressant activities. nih.govglobalresearchonline.net The blockbuster anti-inflammatory drug Celecoxib, which features a pyrazole core, is a prominent example of its success in clinical applications. The structural features of the pyrazole ring allow for diverse substitutions, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. globalresearchonline.net

Significance of Hybrid and Fused Heterocyclic Systems in Drug Discovery

The development of hybrid molecules that incorporate two or more distinct pharmacophoric units is a powerful strategy in the quest for new therapeutic agents. globalresearchonline.net This approach can lead to compounds with several advantages:

Multi-Target Activity: Hybrid compounds can be designed to interact with multiple biological targets, which can be particularly effective for treating complex diseases like cancer.

Improved Pharmacokinetics: Molecular hybridization can be used to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Reduced Development of Resistance: In antimicrobial and anticancer therapy, hybrid drugs can offer novel mechanisms of action that may circumvent existing resistance pathways. globalresearchonline.net

The combination of isoxazole and pyrazole rings into a single hybrid structure is therefore a rational design strategy, aiming to harness the complementary biological activities of both scaffolds. researchgate.netnih.gov

Current Research Trajectories and Potential Applications of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole and Related Structures

Specific research detailing the synthesis, biological activity, and applications of this compound is limited in publicly accessible literature. However, the broader class of isoxazole-pyrazole hybrids is an active area of investigation, with studies exploring their potential in various therapeutic fields.

Research on structurally related compounds indicates that the 1,5-dimethyl-1H-pyrazol-4-yl moiety, when linked to other heterocyclic systems, is explored for its potential as a building block in creating bioactive molecules. For instance, derivatives incorporating this pyrazole structure have been synthesized and evaluated for anticancer activities. In one study, an isoxazole-piperazine hybrid containing a (1,3-dimethyl-1H-pyrazol-4-yl)methoxy group was synthesized and showed potent cytotoxicity against human liver cancer cell lines. researchgate.net Another study reported the synthesis of pyrazole-substituted chalcones and their subsequent conversion to isoxazole derivatives, with some compounds showing significant antibacterial activity. semanticscholar.org

These research efforts suggest that the core scaffold of this compound is of interest to medicinal chemists. The potential applications are likely to be in areas where isoxazole and pyrazole derivatives have already shown promise, such as oncology, inflammation, and infectious diseases.

Below is a data table summarizing the reported biological activities for several isoxazole-pyrazole hybrid structures, illustrating the therapeutic potential of this class of compounds.

| Compound Name/Class | Biological Activity | Target/Cell Line | Reference |

| Isoxazole-piperazine hybrids with (1,3-dimethyl-1H-pyrazol-4-yl)methoxy group | Anticancer | Huh7 and Mahlavu (human liver cancer) | researchgate.net |

| 5-(4-Chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylisoxazole | Antibacterial | B. subtilis and B. cereus | semanticscholar.org |

| Pyrazole/isoxazole linked arylcinnamides | Antiproliferative, Tubulin Polymerization Inhibition | HeLa, DU-145, A549, MDA-MB231 | edu.krd from initial search |

| Isoxazole-containing pyrazole oxime derivatives | Acaricidal, Insecticidal | Tetranychus cinnabarinus, Aphis medicaginis | nih.gov |

| Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives | Antiproliferative | Hepatocellular carcinoma and breast cancer cells | researchgate.net |

Academic Research Objectives and Scope of the Comprehensive Outline

The primary objective of this article is to provide a structured overview of the chemical compound this compound within the context of medicinal chemistry. The scope is strictly defined to cover the foundational importance of its constituent heterocycles, the significance of molecular hybridization, and the current research directions for this class of compounds. By adhering to this focused outline, the article aims to present a scientifically accurate and informative summary based on the available research landscape, highlighting both the established knowledge regarding isoxazole and pyrazole scaffolds and the emerging potential of their hybrid structures.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-6-7(5-9-11(6)2)8-3-4-10-12-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPQWZDZRNPLAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C2=CC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Mechanisms for 5 1,5 Dimethyl 1h Pyrazol 4 Yl Isoxazole Scaffold Construction

Strategies for Isoxazole (B147169) Ring Formation

The synthesis of isoxazoles is a well-explored area of heterocyclic chemistry. Key strategies include 1,3-dipolar cycloadditions, condensation reactions, and various catalyzed approaches, each offering distinct advantages in terms of regioselectivity, substrate scope, and reaction conditions.

The 1,3-dipolar cycloaddition reaction is a powerful and widely used method for constructing five-membered heterocycles like isoxazoles. mdpi.comresearchgate.net This reaction involves the combination of a 1,3-dipole, in this case, a nitrile oxide, and a dipolarophile, which is typically an alkene or an alkyne. nih.govyoutube.com The reaction proceeds in a concerted, one-step mechanism to form the heterocyclic ring. youtube.com For the synthesis of the 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole scaffold, this would involve a pyrazole-containing nitrile oxide or a pyrazole-containing alkyne/alkene. The cycloaddition of nitrile oxides with alkynes is one of the most direct routes to the isoxazole core. rsc.orgscispace.comsciforum.net

Nitrile oxides are highly reactive intermediates and are typically generated in situ to prevent dimerization or decomposition. mdpi.commdpi.com There are several established methods for their generation. mdpi.com A common approach is the dehydrohalogenation of hydroxymoyl chlorides using a base like triethylamine. nih.govdocumentsdelivered.com Another prevalent method is the oxidation of aldoximes. mdpi.com Various oxidizing agents can be employed for this purpose, including bleach (sodium hypochlorite), N-chlorosuccinimide (NCS), and hypervalent iodine reagents such as (diacetoxyiodo)benzene (B116549) (DIB) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA). nih.govrsc.orgscispace.commdpi.com The dehydration of primary nitro compounds, for instance using 4-toluenesulfonyl chloride in the presence of a base and catalyst, also serves as a viable route to nitrile oxides. nih.govnih.gov More recently, methods involving copper carbene and tert-butyl nitrite (B80452) have been developed for the in situ generation of nitrile oxides for the synthesis of fully substituted isoxazoles. rsc.org

| Precursor | Reagents/Method | Description | Reference |

|---|---|---|---|

| Aldoxime | Oxidation (e.g., NaOCl, NCS, DIB, PIFA) | Oxidative dehydrogenation of the aldoxime generates the nitrile oxide intermediate. | mdpi.comnih.govmdpi.com |

| Hydroxyiminoyl Halide | Dehydrohalogenation (e.g., Et₃N) | Base-promoted elimination of HX from the hydroxyiminoyl halide. | nih.gov |

| Primary Nitro Compound | Dehydration (e.g., isocyanates, TsCl) | Elimination of water from the nitro compound, often facilitated by a dehydrating agent and a base. | mdpi.comnih.gov |

| Copper Carbene | Reaction with tert-butyl nitrite | A modern method for generating nitrile oxides for subsequent cycloaddition. | rsc.org |

The regioselectivity of the 1,3-dipolar cycloaddition is a critical aspect of isoxazole synthesis. When a nitrile oxide reacts with an unsymmetrical terminal alkyne, two regioisomers can potentially form: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. For many thermal and metal-free cycloadditions, the reaction shows high regioselectivity, predominantly yielding the 3,5-disubstituted isomer. rsc.orgscispace.com This selectivity can often be explained by Frontier Molecular Orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of the dipolarophile and the lowest unoccupied molecular orbital (LUMO) of the dipole is dominant. nih.gov The reaction of aryl nitrile oxides with ortho-nitrophenyl alkynes, for example, proceeds with excellent levels of regioselectivity. nih.gov

Enamines are another class of dipolarophiles that react regioselectively with nitrile oxides. nih.gov The reaction between a nitrile oxide and an α-cyanoenamine leads specifically to 5-aminoisoxazoles, often with the elimination of a secondary amine from an intermediate isoxazoline (B3343090). documentsdelivered.comresearchgate.net This provides a direct route to amino-functionalized isoxazoles.

| Dipolarophile | Nitrile Oxide Source | Primary Product Type | Regioselectivity | Reference |

|---|---|---|---|---|

| Terminal Alkyne | Oxime + Hypervalent Iodine | 3,5-Disubstituted Isoxazole | High to complete | rsc.orgscispace.com |

| Cyclic Alkyne | Oxime + PIFA | 3,4,5-Trisubstituted Isoxazole | Complete | rsc.orgscispace.com |

| Enamine | Hydroximoyl chloride + Base | 5-Aminoisoxazole | High | documentsdelivered.com |

| β-keto ester | Copper carbene + t-BuONO | Fully Substituted Isoxazole | Specific | rsc.org |

An alternative to cycloaddition is the synthesis of isoxazoles via the cyclization of α,β-unsaturated carbonyl compounds, known as chalcones. derpharmachemica.comias.ac.in To construct a pyrazole-isoxazole scaffold, a pyrazole-based chalcone (B49325) is first synthesized through a Claisen-Schmidt condensation of a pyrazole-4-yl ketone with an appropriate aldehyde. researchgate.netuniba.it The resulting pyrazole-chalcone intermediate is then reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as potassium hydroxide (B78521) or sodium ethoxide. derpharmachemica.com This reaction proceeds through the formation of an oxime or isoxazoline intermediate, which then undergoes cyclization and aromatization to yield the final 3,5-disubstituted isoxazole. researchgate.netresearchgate.net The regioselectivity of this reaction can be influenced by the specific chalcone substrate and the reaction conditions, sometimes leading to mixtures of regioisomers. researchgate.netuniba.it

While many methods for isoxazole synthesis are metal-free, transition metal catalysis offers alternative pathways with distinct advantages, such as improved reaction rates and control over regioselectivity. scispace.comrsc.org Copper(I)-catalyzed 1,3-dipolar cycloadditions of nitrile oxides (generated in situ from imidoyl chlorides) with non-symmetrical activated alkynes have been shown to be highly regioselective, producing 3,5-disubstituted isoxazoles as single isomers. nih.gov Ruthenium(II)-induced preparations of isoxazoles have also been reported. scispace.com Furthermore, rhodium and copper catalysts have been employed in various cyclization reactions to afford highly substituted pyrazoles, and similar principles can be applied to isoxazole synthesis. organic-chemistry.orgnih.gov These methods are valuable, although for certain applications, the potential for toxic metal contamination is a drawback. scispace.com

There is a significant and growing interest in metal-free synthetic routes to avoid the use of potentially toxic and expensive transition metals. scispace.comumn.edu A prominent metal-free strategy for isoxazole synthesis involves the use of hypervalent iodine reagents. umn.eduarkat-usa.org Reagents like (diacetoxyiodo)benzene (DIB) or [bis(trifluoroacetoxy)iodo]benzene (PIFA) can efficiently generate nitrile oxides from aldoximes in situ. rsc.orgscispace.com The subsequent cycloaddition with an alkyne proceeds rapidly under mild conditions to give 3,5-disubstituted isoxazoles with high yields and complete regioselectivity. rsc.orgscispace.com

Other metal-free approaches include base-mediated syntheses and the use of green oxidants. nih.gov For example, the reaction of ethyl nitroacetate (B1208598) with phenylacetylene (B144264) can be catalyzed by TEMPO in water, using air as the oxidant, to produce 3,5-disubstituted isoxazoles in excellent yields. nih.gov Iodine has also been used as a catalyst in the synthesis of fully functionalized pyrazoles and isoxazoles from α,β-unsaturated hydrazones and oximes, respectively. organic-chemistry.orgresearchgate.net These methods align with the principles of green chemistry by using environmentally benign solvents and catalysts. nih.gov

Microwave-Assisted Synthesis of Isoxazoles

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and the formation of isoxazole rings is no exception. abap.co.in This technique offers numerous advantages over conventional heating, including significantly reduced reaction times, improved product yields, and enhanced selectivity, often leading to cleaner reaction profiles. abap.co.inorganic-chemistry.orgnveo.org

One common microwave-assisted approach involves the reaction of chalcones (α,β-unsaturated carbonyl compounds) with hydroxylamine hydrochloride. abap.co.inresearchgate.net The use of microwave irradiation can reduce reaction times from several hours to mere minutes. researchgate.net For instance, a comparative study on the synthesis of 5-(substituted phenyl)-3-phenylisoxazole derivatives demonstrated that reactions requiring 6-8 hours with conventional heating could be completed in 6-10 minutes under microwave irradiation, with yields increasing from 58-69% to 67-82%. researchgate.net

Another advanced microwave-assisted method is the one-pot, three-component Sonogashira coupling-cycloaddition sequence. This process involves the reaction of acid chlorides with terminal alkynes, followed by the in-situ generation of nitrile oxides from hydroximinoyl chlorides and their subsequent 1,3-dipolar cycloaddition to form 3,4,5-substituted isoxazoles. organic-chemistry.org Microwave heating drastically cuts the reaction time from days to about 30 minutes, while also minimizing the formation of byproducts like furoxan oxides. organic-chemistry.org

Convergent and Divergent Synthetic Approaches to the this compound Core

Control of Regioselectivity and Stereoselectivity in Complex Heterocycle Synthesis

The construction of asymmetrically substituted heterocyclic systems, such as this compound, necessitates precise control over regioselectivity to ensure the desired arrangement of atoms within the heterocyclic rings. The synthesis of pyrazole (B372694) and isoxazole rings often proceeds through the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a binucleophile like hydrazine (B178648) or hydroxylamine, respectively. The orientation of the final product, i.e., which regioisomer is formed, is dictated by the relative reactivity of the two electrophilic carbonyl carbons and the two non-equivalent nucleophilic atoms of the reagent.

A prevalent strategy for achieving regiocontrol involves the use of α,β-unsaturated ketones as precursors. acs.orgfigshare.comresearchgate.net For instance, the reaction of α-benzotriazolyl-α,β-unsaturated ketones with hydroxylamine has been shown to produce 3,5-disubstituted isoxazoles with high regioselectivity. acs.orgfigshare.comnih.gov Similarly, their reaction with monosubstituted hydrazines can yield pyrazoles regioselectively. acs.orgfigshare.comnih.gov The regiochemical outcome is governed by the initial nucleophilic attack at the β-carbon of the enone system (a Michael addition), followed by an intramolecular cyclization and dehydration.

Another powerful method for constructing both pyrazole and isoxazole rings is the 1,3-dipolar cycloaddition reaction. tandfonline.comtandfonline.com The reaction of an enaminone, derived from a pyrazole precursor, with hydrazonoyl halides (generating nitrile imines in situ) or hydroximoyl chlorides (generating nitrile oxides in situ) provides a regioselective pathway to pyrazolyl-pyrazoles and pyrazolyl-isoxazoles, respectively. tandfonline.comtandfonline.com The regioselectivity of these cycloadditions is primarily controlled by the electronic properties of the dipole and the dipolarophile, as predicted by frontier molecular orbital (FMO) theory. tandfonline.comfigshare.com Computational studies, such as those using Density Functional Theory (DFT), have become invaluable in predicting and explaining the observed regioselectivity in these complex cycloadditions. tandfonline.comfigshare.com

While the synthesis of aromatic heterocycles like pyrazole and isoxazole does not typically involve stereochemical considerations in the final ring, the control of stereoselectivity is crucial during the synthesis of their hydrogenated precursors, such as pyrazolines and isoxazolines, which can then be oxidized to the aromatic target. For example, the reaction of α,β-unsaturated ketones with substituted hydrazines first yields pyrazoline intermediates, and the stereochemistry of substituents on this ring can be influenced by the reaction conditions. researchgate.net Furthermore, in the synthesis of more complex N-functionalized pyrazoles, such as N-carbonylvinylated pyrazoles, stereoselectivity can be switched between (E) and (Z) isomers by the addition or omission of a silver carbonate catalyst. nih.gov

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms underlying the formation of the this compound scaffold is fundamental for optimizing reaction conditions and extending the synthetic methodology. The primary transformations involve the construction of the pyrazole and isoxazole rings, typically through condensation or cycloaddition reactions.

The mechanism for the formation of a 5-substituted isoxazole from a 1,3-dicarbonyl equivalent, such as an α,β-unsaturated ketone, and hydroxylamine generally proceeds through several steps. nih.gov The reaction initiates with a nucleophilic attack of the hydroxylamine nitrogen onto the β-carbon of the enone (conjugate addition). This is followed by an intramolecular cyclization, where the hydroxylamine oxygen attacks the carbonyl carbon to form a five-membered heterocyclic intermediate (an isoxazoline). Subsequent dehydration (elimination of a water molecule) from this intermediate leads to the formation of the aromatic isoxazole ring.

Similarly, the synthesis of the 1,5-dimethylpyrazole (B184060) ring can be envisioned starting from a suitably substituted 1,3-dicarbonyl precursor and 1-methylhydrazine. The mechanism involves the initial formation of a hydrazone intermediate at one of the carbonyl groups. The regioselectivity at this stage is crucial and is determined by the steric and electronic environment of the two carbonyls. Following the initial condensation, an intramolecular cyclization occurs via the attack of the second nitrogen of the hydrazine onto the remaining carbonyl group. The resulting dihydropyrazole intermediate then undergoes dehydration to yield the stable aromatic pyrazole ring. reddit.com

Mechanistic investigations into 1,3-dipolar cycloaddition reactions have been greatly aided by computational chemistry. tandfonline.comfigshare.com The reaction between a nitrile oxide (generated in situ from a hydroximinoyl chloride) and a dipolarophile (such as an alkyne or an enamine) is generally considered a concerted, pericyclic reaction. researchgate.net DFT calculations can map the potential energy surface of the reaction, identifying the transition state structure. These studies confirm that the reaction proceeds through a single transition state where the two new sigma bonds are formed, albeit often asynchronously. The calculations also help to explain the observed regioselectivity by comparing the activation energies of the transition states leading to the different possible regioisomers. tandfonline.comfigshare.com For example, the reaction of a nitrile oxide with a cinnamonitrile (B126248) derivative to form an isoxazole was studied using DFT, providing insights into the concerted mechanism and the factors governing its regioselectivity. tandfonline.comfigshare.com

Computational Chemistry and Molecular Modeling Studies of 5 1,5 Dimethyl 1h Pyrazol 4 Yl Isoxazole

Quantum Chemical Analyses and Electronic Structure Calculations

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. Through the application of quantum mechanics, these calculations can determine the three-dimensional arrangement of atoms, the distribution of electrons, and the energies of molecular orbitals, which collectively dictate the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized geometry and electronic properties of molecules like 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole.

Table 1: Calculated Geometric Parameters for this compound (Illustrative) Note: The following data is illustrative of typical DFT calculation outputs. Specific experimental or published computational data for this exact molecule is not available.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (pyrazole-isoxazole) | 1.45 Å |

| Bond Length | N-O (isoxazole) | 1.38 Å |

| Bond Angle | C-N-N (pyrazole) | 108.5° |

| Dihedral Angle | Pyrazole-Isoxazole Twist | 15.0° |

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor.

The energy difference between the HOMO and LUMO, known as the band gap, is a crucial indicator of molecular stability and reactivity. A large band gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small band gap suggests the molecule is more prone to chemical reactions. For this compound, the HOMO is typically localized on the electron-rich pyrazole (B372694) ring, while the LUMO may be distributed across the isoxazole (B147169) moiety and the interconnecting bond. This distribution is key to predicting how the molecule will behave in charge-transfer interactions.

Table 2: Frontier Orbital Energies and Band Gap (Illustrative) Note: This data is representative of typical results from DFT calculations for similar heterocyclic systems.

| Orbital | Energy (eV) |

| HOMO | -6.5 eV |

| LUMO | -1.8 eV |

| Band Gap (ΔE) | 4.7 eV |

Understanding the distribution of electronic charge within a molecule is essential for predicting its electrostatic interactions. Methods like Mulliken population analysis are used to calculate the partial charges on each atom. This reveals the electrophilic (positive) and nucleophilic (negative) centers of the molecule.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. On an MEP map, regions of negative potential, typically colored red, indicate areas rich in electrons and are prone to electrophilic attack. Regions of positive potential, colored blue, are electron-deficient and susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms of the heterocyclic rings, highlighting these as potential sites for hydrogen bonding or coordination with metal ions.

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular docking simulations place the this compound molecule into the binding site of a target protein. The simulations explore various possible conformations and orientations of the ligand, calculating the binding energy for each pose. The pose with the lowest binding energy (often a negative value) is considered the most stable and likely binding mode.

The binding affinity, often expressed as a docking score or binding free energy (e.g., in kcal/mol), quantifies the strength of the interaction between the ligand and the protein. A lower (more negative) value indicates a stronger, more favorable interaction. These predictions are vital for identifying which biological targets the compound is most likely to interact with, thereby suggesting its potential therapeutic applications.

Beyond predicting binding affinity, docking studies provide detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are critical for the ligand's specificity and activity.

Hydrogen Bonding: These occur between a hydrogen atom (donor) and an electronegative atom like oxygen or nitrogen (acceptor). In the case of this compound, the nitrogen and oxygen atoms of the isoxazole and pyrazole rings are potential hydrogen bond acceptors, capable of interacting with amino acid residues like serine, threonine, or histidine in a protein's active site.

π-π Stacking: The aromatic pyrazole and isoxazole rings can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. These interactions contribute significantly to the binding stability.

Hydrophobic Interactions: The dimethyl groups on the pyrazole ring are nonpolar and can form favorable hydrophobic interactions with nonpolar amino acid residues like valine, leucine, and isoleucine, further anchoring the ligand within the binding pocket.

A detailed analysis of these interactions helps to build a comprehensive model of how this compound recognizes and binds to its biological target, providing a rational basis for designing more potent and selective derivatives.

Analysis of Protein-Ligand Complex Stability and Dynamics

No published molecular dynamics (MD) simulation studies were found for this compound. Such studies are crucial for understanding the stability of a potential drug candidate within the binding pocket of a target protein. Typically, this analysis would involve calculating metrics like Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand over time, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding. Without these studies, a detailed analysis of the dynamic behavior and stability of a protein-complex with this specific ligand cannot be provided.

In Silico Screening and Virtual Library Design for Analogues

There is no available research detailing the use of this compound as a scaffold or lead compound in in silico screening or virtual library design efforts. These computational techniques are employed to identify novel, potentially more potent or selective analogues by screening large databases of virtual compounds or by designing new molecules based on the core structure. The absence of such studies in the literature means there is no data on pharmacophore models, structure-activity relationships (SAR), or the design of analogue libraries derived from this specific compound.

Conformational Analysis and Energy Landscape Mapping

No dedicated conformational analysis or energy landscape mapping studies for this compound were identified. This type of computational analysis, often performed using methods like Density Functional Theory (DFT) or molecular mechanics, is fundamental to understanding the molecule's three-dimensional structure, identifying its most stable conformations (lowest energy states), and mapping the energy barriers between different spatial arrangements. This information is critical for predicting how the molecule might interact with a biological target. Without these specific studies, a quantitative description of the compound's conformational preferences and energy profile cannot be compiled.

Biological Activity and Pharmacological Profiling in Vitro of 5 1,5 Dimethyl 1h Pyrazol 4 Yl Isoxazole and Its Analogues

Antimicrobial Activity (In Vitro)

Analogues of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole have demonstrated notable antimicrobial efficacy. The activity is influenced by the specific substitutions on the core structures of these compounds.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

A series of azole derivatives, including compounds structurally related to the target molecule, have been evaluated for their antibacterial properties against a panel of Gram-positive and Gram-negative bacteria. One particular analogue, 5-(4-Chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylisoxazole, exhibited significant activity, with IC50 values of 2.6 µg/mL against Bacillus subtilis and 1.2 µg/mL against Bacillus cereus, which are comparable to the standard drug ampicillin (B1664943) (2.5 µg/mL and 3.1 µg/mL, respectively) semanticscholar.org.

In another study, isoxazole-based chalcones and their dihydropyrazole derivatives were assessed for their antibacterial potential. Chalcone (B49325) derivatives generally showed superior antibacterial potency compared to their dihydropyrazole counterparts. Specifically, one chalcone analogue demonstrated a potent minimum inhibitory concentration (MIC) of 1 µg/mL nih.gov. The antibacterial activity of these compounds is often dependent on the nature and position of substituents on the phenyl ring nih.gov.

The following table summarizes the in vitro antibacterial activity of representative analogues:

| Compound/Analogue | Bacterial Strain | Activity (IC50/MIC) | Reference |

| 5-(4-Chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylisoxazole | Bacillus subtilis | IC50: 2.6 µg/mL | semanticscholar.org |

| 5-(4-Chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylisoxazole | Bacillus cereus | IC50: 1.2 µg/mL | semanticscholar.org |

| Isoxazole-based chalcone analogue | - | MIC: 1 µg/mL | nih.gov |

Antifungal Efficacy

The antifungal potential of pyrazole (B372694) and isoxazole (B147169) derivatives has also been a subject of investigation. Dihydropyrazole derivatives, in particular, have shown significant antifungal activity. One study highlighted a dihydropyrazole compound with an excellent IC50 value of 2 ± 1 µg/mL nih.gov. The structure-activity relationship studies indicated that the presence of halogen substituents on the phenyl ring of these molecules was crucial for their antifungal potency, often surpassing the activity of the standard drug fluconazole (B54011) nih.gov.

Another study focused on isoxazole derivatives and their impact on pathogenic biofilms, including the fungus Candida albicans. Two derivatives, PUB9 and PUB10, were able to reduce over 90% of biofilm-forming cells nih.gov. The introduction of a thiophene (B33073) moiety to the isoxazole ring has been noted to enhance antimicrobial activity nih.gov.

The table below presents the in vitro antifungal activity of selected analogues:

| Compound/Analogue | Fungal Strain | Activity (IC50/MIC) | Reference |

| Dihydropyrazole analogue | - | IC50: 2 ± 1 µg/mL | nih.gov |

| PUB9 (Isoxazole derivative) | Candida albicans | >90% biofilm reduction | nih.gov |

| PUB10 (Isoxazole derivative) | Candida albicans | >90% biofilm reduction | nih.gov |

Antitubercular Activity against Mycobacterium tuberculosis Strains

The isoxazole and pyrazole scaffolds are present in some known antitubercular agents, such as the antibiotic cycloserine, which contains an isoxazolidine (B1194047) ring (a reduced form of isoxazole) nih.gov. This has prompted further research into the antitubercular potential of synthetic derivatives.

While specific data for this compound was not found, studies on related structures provide insights. For instance, isoxazole-based chalcones and their dihydropyrazole derivatives have been identified as having antitubercular activity nih.gov. The exact efficacy and the strains of Mycobacterium tuberculosis they are active against require further detailed investigation.

Anticancer and Cytotoxic Activity (In Vitro)

Derivatives containing the pyrazole and isoxazole moieties have been extensively studied for their potential as anticancer agents, demonstrating growth inhibitory effects across a range of human cancer cell lines.

Growth Inhibitory Effects on Human Cancer Cell Lines

Hepatocellular Carcinoma: Research has shown that isoxazole and pyrazole derivatives can exhibit cytotoxic effects against liver cancer cells. Dihydropyrazole compounds, in particular, have demonstrated notable anticancer activity nih.gov.

Breast Cancer: In studies involving breast cancer cell lines, certain dihydropyrazole analogues have shown promising results. For instance, compound 45 displayed an IC50 value of 2 ± 1 µg/mL, and compound 39 had an IC50 of 4 ± 1 µg/mL nih.gov. These compounds were also found to be non-toxic to normal human cell lines (LO2), suggesting a degree of selectivity nih.gov.

Leukemia HL-60, Colo-205, and A549: The anticancer evaluation of novel pyrazolo[1,5-a]pyrimidine (B1248293) and imidazo[1,2-b]pyrazole derivatives bearing an isoxazole core has been conducted against various cancer cell lines. Several of these compounds demonstrated potent activity against some pathogens when compared to the reference drug Ampicillin researchgate.net.

The following table summarizes the cytotoxic activity of representative analogues on various cancer cell lines:

| Compound/Analogue | Cancer Cell Line | Activity (IC50) | Reference |

| Dihydropyrazole 45 | - | 2 ± 1 µg/mL | nih.gov |

| Dihydropyrazole 39 | - | 4 ± 1 µg/mL | nih.gov |

Modulation of Cellular Pathways

The anticancer effects of these compounds are often linked to their ability to modulate key cellular pathways that regulate cell cycle and apoptosis.

Interpretation of p21WAF-1, Bax, and Bcl-2: While specific studies detailing the effects of this compound on p21WAF-1 were not prominently available, the broader class of pyrazole and isoxazole derivatives has been shown to influence the expression of proteins involved in apoptosis, such as Bax and Bcl-2. The Bcl-2 family of proteins are crucial regulators of the mitochondrial pathway of apoptosis. A higher ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is indicative of a cell's susceptibility to undergo programmed cell death. It has been observed that certain anticancer compounds can exert their effect by increasing this Bax/Bcl-2 ratio, thereby pushing the cancerous cells towards apoptosis.

Anti-inflammatory and Immunomodulatory Effects (In Vitro)

The isoxazole and pyrazole nuclei are core components in many compounds developed for their anti-inflammatory and immunomodulatory potential. Research into analogues of this compound reveals a range of activities against key pathways in the immune and inflammatory responses.

While direct studies on the immunomodulatory effects of this compound are not extensively documented, research on its structural analogues provides significant insights. Isoxazole derivatives have been shown to possess immunomodulatory properties. For instance, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, a related isoxazole compound, was found to have no cytotoxic effects on murine macrophage and lymphoblast cell lines over a wide range of concentrations. nih.gov This compound stimulated the proliferation of lymphocytes from the spleen and mesenteric lymph nodes, both on its own and in combination with mitogens like concanavalin (B7782731) A (ConA) and phytohemagglutinin A (PHA). nih.gov The effect was more pronounced in non-stimulated cells and followed a dose-response relationship. nih.gov Similar pro-proliferative effects were observed for murine peritoneal macrophages. nih.gov This suggests that certain isoxazole scaffolds can directly influence the activity of key cellular components of the immune system.

Furthermore, the starting material for the synthesis of some bioactive compounds, 5-amino-3-methyl-isoxazole-4-carbohydrazide, is noted for its immunomodulatory properties, making it a valuable substrate for creating new derivatives with potential therapeutic applications. nih.gov At higher concentrations, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide was also shown to increase the lipopolysaccharide (LPS)-induced production of interleukin-1β (IL-1β) without affecting the levels of tumor necrosis factor-alpha (TNF-α), indicating a specific modulatory effect on cytokine production. nih.gov

Table 1: Immunomodulatory Effects of an Isoxazole Analogue (In Vitro)

| Compound | Cell Type | Assay | Observed Effect | Source |

|---|---|---|---|---|

| 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide | Murine Lymphocytes (Spleen & Mesenteric Lymph Nodes) | Proliferation Assay (with/without Mitogens) | Stimulated proliferation, stronger in non-stimulated cells. | nih.gov |

| Murine Peritoneal Macrophages | Proliferation Assay | Stimulated proliferation. | nih.gov | |

| LPS-Stimulated Murine Peritoneal Macrophages | Cytokine Production | Increased IL-1β production; no effect on TNF-α. | nih.gov |

The pyrazole-isoxazole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents, particularly as inhibitors of cyclooxygenase (COX) enzymes. Many nonsteroidal anti-inflammatory drugs (NSAIDs) feature these heterocyclic rings. Analogues incorporating pyrazole and isoxazole moieties have demonstrated significant inhibitory activity against both COX-1 and COX-2. nih.govnih.gov

For example, a series of novel isoxazole derivatives were found to exhibit anti-inflammatory effects, with several compounds identified as potent and selective COX-2 inhibitors in vitro. nih.gov Similarly, hybrid molecules combining 1,2,4-triazole (B32235) and pyrazole structures have been shown to be more selective for the COX-2 isoenzyme and effective in reducing the expression of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov The development of dual COX-2/TNF-α inhibitors often incorporates isoxazole and pyrazole cores to achieve this multi-target activity. brieflands.com Research on 1,3,4-oxadiazole (B1194373) derivatives has also confirmed that such five-membered heterocyclic compounds can effectively inhibit COX enzymes and reduce inflammation within cells. mdpi.com

Table 2: COX Inhibitory Activity of Selected Pyrazole-Isoxazole Analogues (In Vitro)

| Compound Class | Target | Activity/Selectivity Noted | Source |

|---|---|---|---|

| Novel Isoxazole Derivatives | COX-1/COX-2 | Identified potent and selective COX-2 inhibitors. | nih.gov |

| 1,2,4-Triazole-Pyrazole Hybrids | COX-1/COX-2 | Generally more selective for COX-2 over COX-1. | nih.gov |

| 1,2,4-Triazole-Pyrazole Hybrids | Pro-inflammatory Cytokines | Reduced expression of PGE2, TNF-α, and IL-6. | nih.gov |

| 1,3,4-Oxadiazole Derivatives | COX-1/COX-2 | Inhibited both COX isoforms; reduced induced inflammation in cells. | mdpi.com |

Enzyme and Receptor Modulatory Activities (In Vitro)

Membrane-bound pyrophosphatases (mPPases) are crucial for energy homeostasis in various pathogenic protozoa, making them attractive drug targets. acs.org In a screening effort to identify novel mPPase inhibitors, a small isoxazole-based compound (referred to as compound 5) was discovered to have an IC50 of 17 μM against Thermotoga maritima mPPase (TmPPase). acs.org This discovery prompted an investigation into its analogues to establish a structure-activity relationship.

Crucially, when the aryl group of the active compound was replaced with a 1,5-dimethyl-1H-pyrazol-4-yl group (analogue 6), the resulting molecule completely lacked biological activity against mPPase. acs.org This finding demonstrates that the nature of the substituent at this position is critical for inhibitory activity and that the 1,5-dimethyl-1H-pyrazol-4-yl moiety is not tolerated for mPPase inhibition in this particular scaffold. acs.org

Table 3: Activity of Isoxazole Analogues against T. maritima mPPase (TmPPase)

| Compound ID | Core Structure | Substituent | IC50 (μM) | Source |

|---|---|---|---|---|

| 5 | Isoxazole | Aryl Group | 17 | acs.org |

| 6 | Isoxazole | 1,5-dimethyl-1H-pyrazol-4-yl | Inactive | acs.org |

The Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells and is a key target for the treatment of autoimmune diseases. acs.orgresearchgate.net Trisubstituted isoxazoles have been identified as a novel class of allosteric RORγt inverse agonists. acs.org

Structure-activity relationship studies have explored analogues containing a pyrazole ring attached to the 5-position of the isoxazole core. One such analogue, Methyl 3-(2-Chloro-6-(trifluoromethyl)phenyl)-5-(1H-pyrazol-4-yl)isoxazole-4-carboxylate (compound 27), was synthesized and evaluated. acs.org The binding mode for pyrazole-containing analogues involves a key hydrogen bond interaction between the NH of the pyrazole and the backbone carbonyls of the RORγt protein. acs.org This interaction is crucial for potency, as small changes to the pyrazole moiety can lead to significant changes in activity. The development of these isoxazole-based modulators serves as a platform for creating selective and efficacious allosteric drugs targeting RORγt. acs.org

Table 4: Activity of an Isoxazole-Pyrazole Analogue against RORγt

| Compound | Description | Key Interaction | Significance | Source |

|---|---|---|---|---|

| Methyl 3-(2-Chloro-6-(trifluoromethyl)phenyl)-5-(1H-pyrazol-4-yl)isoxazole-4-carboxylate | A trisubstituted isoxazole investigated as a RORγt modulator. | Hydrogen bond between pyrazole NH and RORγt backbone. | Demonstrates the potential of the isoxazole-pyrazole scaffold for RORγt modulation. | acs.org |

The transcription factors GATA4 and NKX2-5 are critical regulators of cardiac gene expression and cardiomyocyte hypertrophy. acs.orgnih.gov Their direct protein-protein interaction leads to a synergistic activation of target genes, and inhibiting this interaction is a therapeutic strategy for certain cardiac conditions. acs.orgresearchgate.net

A phenylisoxazole carboxamide (compound 1) was identified as a hit compound that inhibits this GATA4–NKX2-5 transcriptional synergy. acs.org An extensive exploration of the chemical space around this hit involved the synthesis and characterization of 220 derivatives. This research demonstrated that modifications to the isoxazole scaffold and its substituents could significantly enhance potency. acs.org For instance, an analogue with a reversed substituent pattern on the isoxazole ring (compound 65) was found to be among the ten most potent inhibitors identified in the study. acs.org This highlights the importance of the isoxazole core in mediating the disruption of the GATA4-NKX2-5 interaction. Further studies confirmed that these small molecule inhibitors can reduce the cardiomyocyte hypertrophic response in vitro. nih.gov

Table 5: Inhibition of GATA4-NKX2-5 Transcriptional Synergy by Isoxazole Analogues

| Compound Class/ID | Description | Finding | Source |

|---|---|---|---|

| Phenylisoxazole carboxamide (Compound 1) | Initial hit compound. | Inhibits GATA4–NKX2-5 transcriptional synergy. | acs.org |

| Compound 65 | Analogue with reversed isoxazole substituent pattern. | Ranked among the 10 most potent inhibitors in a screen of 220 compounds. | acs.org |

Inhibition of β-Lactamase Enzymes

The emergence of bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, poses a significant global health challenge. nih.govmdpi.com These enzymes hydrolyze the β-lactam ring, rendering the antibiotics inactive. mdpi.com Consequently, the development of β-lactamase inhibitors is a critical strategy to overcome this resistance. nih.gov While various chemical scaffolds, such as diazabicyclooctanes (DBOs) and boronic acids, have been investigated as potent inhibitors, nih.gov a review of the current scientific literature indicates that the inhibitory activity of this compound and its direct analogues against β-lactamase enzymes has not been reported.

Kinase Inhibition (e.g., c-Jun-N-terminal kinases, Leucine-Rich Repeat Kinase 2 (LRRK2))

Kinases are crucial regulators of numerous cellular processes, and their dysregulation is implicated in diseases like cancer, inflammation, and neurodegenerative disorders. The pyrazole and isoxazole scaffolds are recognized as key components in the design of various kinase inhibitors.

c-Jun-N-terminal kinases (JNK): The JNK signaling pathway is associated with inflammatory responses and apoptosis. Research has identified isoxazole derivatives as potent JNK inhibitors. In an effort to improve selectivity over the p38 kinase, a known issue with some pyrazole-based inhibitors, scientists substituted the pyrazole moiety with an isoxazole group. This strategic modification, replacing a nitrogen atom with a weaker hydrogen bond accepting oxygen atom, successfully reduced p38 potency.

One study highlighted an N-methyl pyrazole analogue that maintained high potency for JNK3. Further optimization by exploring substitutions on the isoxazole ring led to the development of compounds with greatly improved selectivity for JNK over p38, demonstrating the therapeutic potential of the pyrazole-isoxazole scaffold in this area.

Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in the LRRK2 gene are a significant genetic risk factor for Parkinson's disease, making its kinase activity a prime therapeutic target. Inhibition of LRRK2 is being explored as a disease-modifying strategy. nih.gov While various chemical structures, such as 1-pyrazolyl-5,6-disubstituted indazoles, have been investigated as LRRK2 inhibitors, researchgate.net there are no specific studies in the reviewed literature detailing the inhibitory activity of this compound or its close analogues against LRRK2.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine Oxidase B (MAO-B) is a key enzyme in the metabolic pathway of dopamine (B1211576) and other neurotransmitters. Its inhibition can increase dopamine levels in the brain, which is a primary strategy for managing neurodegenerative conditions like Parkinson's disease.

Studies have identified 3,5-diaryl-4,5-dihydroisoxazoles, which are analogues of the core structure, as potent and selective inhibitors of the MAO-B isoform. Research has shown that these compounds can inhibit the MAO-B isozyme with IC50 values in the nanomolar range. The stereochemistry of these molecules plays a role in their inhibitory activity, with studies on R/S enantiomers confirming an enantioselective effect against the MAO-B isoform. This highlights the potential of the isoxazole scaffold in the development of new selective neuroprotective agents.

Antioxidant Activity (In Vitro)

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in the pathogenesis of numerous diseases. The antioxidant potential of isoxazole and pyrazole derivatives has been evaluated in various in vitro assays.

Several studies have demonstrated the free radical scavenging effects of isoxazole derivatives using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. For instance, one investigation of synthesized isoxazole derivatives identified compounds with significant, dose-dependent antioxidant effects. researchgate.net The most potent compounds exhibited IC50 values comparable to standard antioxidant drugs. researchgate.net Similarly, another study on novel chalcone and dihydropyrazole derivatives containing an isoxazole ring found that certain chalcones showed potent antioxidant activity. mdpi.com These findings suggest that the isoxazole-pyrazole scaffold can be a promising foundation for developing compounds with significant antioxidant capabilities. researchgate.net

Below is a table summarizing the in vitro antioxidant activity of selected isoxazole and dihydropyrazole analogues.

| Compound Type | Assay | Result (IC50) | Reference |

| Isoxazole Derivative (C3) | DPPH | 10.96 μM | researchgate.net |

| Isoxazole Derivative (C5) | DPPH | 13.12 μM | researchgate.net |

| Isoxazole Derivative (C6) | DPPH | 18.87 μM | researchgate.net |

| Isoxazole Chalcone (28) | DPPH | 5 ± 1 µg/mL | mdpi.com |

Other Reported Biological Activities (In Vitro)

The development of novel antiviral agents is crucial for combating viral infections. The pyrazole-isoxazole scaffold has been incorporated into molecules exhibiting promising antiviral properties.

Research into new pyrazole- and isoxazole-based heterocycles has identified compounds with significant activity against Herpes Simplex Virus Type-1 (HSV-1). In one study, a synthesized bis-hydrazone derivative containing a pyrazole core reduced the number of viral plaques of HSV-1 by 69%.

Furthermore, a series of 1-(phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline derivatives were evaluated against a broad panel of DNA and RNA viruses. Certain compounds within this series demonstrated activity against both HSV-1 and Respiratory Syncytial Virus (RSV). This indicates that the pyrazole scaffold and its derivatives are viable candidates for the development of new antiviral therapies.

Glycation is a non-enzymatic reaction between sugars and proteins or lipids, resulting in the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is linked to diabetic complications, aging, and neurodegenerative diseases. Therefore, inhibiting AGE formation is a recognized therapeutic strategy. nih.gov While various natural and synthetic compounds, such as 4-thiazolidinone (B1220212) derivatives, have been investigated for their anti-glycation properties, nih.gov a review of the available literature did not yield specific studies on the anti-glycation effects of this compound or its direct analogues.

Observed Lack of Biological Activity for Specific Analogues (e.g., 1,5-dimethyl-1H-pyrazol-4-yl analogue in mPPase inhibition)nih.gov

In the exploration of novel inhibitors for membrane-bound pyrophosphatases (mPPases), a key therapeutic target in various pathogenic protozoa, extensive in vitro screening of compound libraries is a fundamental approach. nih.govhelsinki.fi Within the investigation of isoxazole-based compounds, a notable observation was the complete lack of biological activity for certain analogues, highlighting the stringent structural requirements for potent inhibition.

A specific instance of this observed inactivity was documented during the screening of aryl group replacements for a hit compound in an mPPase inhibition assay. While a small sulfonamide compound demonstrated an IC50 of 17 μM against Thermotoga maritima mPPase (TmPPase), a structurally related analogue featuring a 1,5-dimethyl-1H-pyrazol-4-yl moiety was found to be devoid of inhibitory activity. This finding underscores that not all aryl substitutions are tolerated for maintaining the biological activity of the isoxazole scaffold against this particular enzyme.

The screening of various isoxazole derivatives has revealed that even minor modifications can lead to a significant or complete loss of inhibitory potency. nih.gov For instance, alterations to ring structures appended to the core isoxazole moiety have been shown to result in the loss of all TmPPase inhibitory activity. nih.gov This sharp structure-activity relationship emphasizes the specificity of the enzyme's active site and the precise interactions required for inhibition.

The following table summarizes the comparative activity of the active sulfonamide compound and its inactive pyrazole analogue.

| Compound ID | Moiety | Target | Activity |

| 5 | Sulfonamide | TmPPase | IC50 = 17 μM |

| 6 | 1,5-dimethyl-1H-pyrazol-4-yl | TmPPase | Inactive |

Data sourced from Johansson et al. (2020).

This lack of activity for the 1,5-dimethyl-1H-pyrazol-4-yl analogue provides critical negative data that informs the ongoing design and synthesis of more effective mPPase inhibitors. It suggests that the electronic and steric properties of the 1,5-dimethyl-1H-pyrazol-4-yl group are not conducive to binding and/or inhibiting the enzyme, guiding medicinal chemists to explore other substitutions.

Structure Activity Relationships Sar and Medicinal Chemistry of 5 1,5 Dimethyl 1h Pyrazol 4 Yl Isoxazole Derivatives

Systematic Analysis of Substituent Effects on Biological Potency and Selectivity

The biological activity of derivatives based on the pyrazolyl-isoxazole core is highly dependent on the nature, position, and orientation of various substituents on both heterocyclic rings. nih.gov Systematic modifications have revealed key insights into how these changes influence potency and selectivity.

Modifications to the isoxazole (B147169) ring, particularly at the C-4 and C-5 positions, have been shown to be critical for modulating biological activity and target selectivity. dundee.ac.uk

C-5 Position: The introduction of a hydrogen bond-donating N-heterocycle, such as pyrrole (B145914) or pyrazole (B372694), at the C-5 position can significantly increase potency. dundee.ac.uk This enhancement is often attributed to the formation of additional polar interactions with the target protein's backbone. For instance, in a series of allosteric RORγt inverse agonists, an NH group on a pyrazole substituent at C-5 established a key hydrogen bond interaction with the backbone carbonyls of the receptor. dundee.ac.uk

C-4 Position: The 4-position of the isoxazole ring is sensitive to the presence of bulky and hydrophobic groups, which can be favorable for enhancing activity. mpu.edu.mo In the development of JNK inhibitors, substitutions at the 5-position of the isoxazole (isomeric to the core subject) were explored to improve selectivity over the p38 kinase, indicating the importance of substitution patterns around this ring. nih.gov

Isomeric Variations: The relative orientation of the oxygen and nitrogen atoms within the isoxazole ring can also impact activity. In one study, permutating the nitrogen and oxygen positions in an isoxazole inhibitor resulted in a compound with equal potency but a loss in selectivity, highlighting the subtle yet critical role of the core heterocycle's electronic and structural properties. nih.gov

The following table summarizes the effects of various substitutions on the isoxazole ring on biological activity against different targets.

| Position | Substituent | Effect on Potency | Effect on Selectivity | Target Class Example |

| C-5 | Hydrogen bond-donating heterocycle (e.g., pyrazole) | Significantly increased | Can be improved | Nuclear Receptors (RORγt) dundee.ac.uk |

| C-5 | 5-Amides with bulky, electron-repulsing groups | Favorable for activity | Data not specified | Chaperone Proteins (Hsp90α) mpu.edu.mo |

| C-4 | Bulky, hydrophobic groups | Favorable for activity | Data not specified | Chaperone Proteins (Hsp90α) mpu.edu.mo |

The pyrazole moiety is equally important for establishing key interactions within a target's binding site, and its substitution pattern is a critical determinant of activity. nih.gov

N-1 Position: The substitution on the pyrazole nitrogen influences binding affinity. In a study on meprin inhibitors, the introduction of lipophilic moieties like methyl or phenyl groups at the N-1 position of a 3,5-diphenylpyrazole (B73989) led to a 4- to 6-fold decrease in activity compared to the unsubstituted (NH) analog. nih.gov This suggests that the N-1 position may be involved in crucial hydrogen bonding or that bulky substituents introduce steric hindrance.

C-3 and C-5 Positions: The substituents at the 3 and 5 positions of the pyrazole ring often project into binding pockets, and their properties dictate the strength of these interactions. For 3,5-diphenylpyrazole inhibitors of meprin α, the unsubstituted phenyl rings already conferred high potency. nih.gov Replacing one phenyl group with smaller residues like methyl decreased activity, while a cyclopentyl group maintained similar activity. nih.gov The introduction of acidic substituents, such as carboxyphenyl groups, was found to improve activity against meprin β, particularly with meta-substitution. nih.gov

General Observations: For some kinases, the pyrazole moiety itself is a critical interaction point. Molecular modeling suggests that a lone pair of electrons on a pyrazole nitrogen can form a hydrogen bond with key residues (e.g., Lys53 in p38 kinase), while an aryl group at the 3-position can extend into a deep hydrophobic pocket. nih.gov

This table illustrates the impact of pyrazole ring substitutions on the activity of meprin inhibitors. nih.gov

| Position | Substituent Type | Example Substituent | Effect on Meprin α Activity | Effect on Meprin β Activity |

| N-1 | Unsubstituted (NH) | - | High (Baseline) | High (Baseline) |

| N-1 | Lipophilic | Methyl, Phenyl | Decreased | Decreased |

| C-3/C-5 | Small Alkyl | Methyl | Decreased | Data not specified |

| C-3/C-5 | Cycloalkyl | Cyclopentyl | Similar to Phenyl | Data not specified |

| C-3/C-5 | Acidic Aryl | meta-Carboxyphenyl | Slightly Reduced | Increased |

While the core subject is a directly linked pyrazolyl-isoxazole, related structures where the rings are connected by a linker provide insight into the importance of spatial orientation. The nature of the linker connecting the core heterocycles to other pharmacophoric elements can dramatically affect potency. dundee.ac.uk

Linker Type: In a series of RORγt ligands, an ether linkage was found to be optimal. Replacing the ether with a thioether linkage resulted in significantly lower potency, potentially due to slight changes in the bond angle and length of the linker, which shifted the position of the core moieties in the binding pocket. dundee.ac.uk A methylated amine linker also caused a drop in potency, likely by restricting the linker's rotational freedom. dundee.ac.uk

Stereochemistry: Although not extensively detailed in the provided sources for the specific 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole scaffold, stereochemistry is a fundamental principle in medicinal chemistry. The rigid, planar nature of the pyrazole and isoxazole rings limits stereoisomers within the core itself, but chiral centers in substituents can profoundly influence biological activity by ensuring the precise three-dimensional orientation required for optimal target binding.

Pharmacophore Identification and Design Principles

A pharmacophore model outlines the essential molecular features required for biological activity. For the pyrazole/isoxazole scaffold, several key features have been identified. mpu.edu.mo A general model often includes a combination of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions arranged in a specific spatial orientation.

For a series of Hsp90α inhibitors based on the pyrazole/isoxazole scaffold, a pharmacophore model identified the essential features for biological activity. mpu.edu.mo The model suggested that the 4-position of the pyrazole/isoxazole ring requires bulky and hydrophobic groups, while bulky and electron-repulsing substituents on 5-amides attached to the core are favorable for enhancing activity. mpu.edu.mo Molecular hybridization, which combines pharmacophoric sub-units from different bioactive molecules, is a powerful approach for designing new ligands based on these principles. nih.gov The pyrazole and isoxazole nuclei are often considered classical pharmacophores themselves, present in numerous approved drugs. nih.gov

Lead Optimization Strategies for Enhanced Activity and Specificity

Lead optimization is a critical phase in drug discovery that aims to improve the properties of a promising lead compound. ajrconline.org For derivatives of the this compound scaffold, this process involves iterative cycles of design, synthesis, and testing based on SAR insights. nih.gov

Key strategies include:

Structure-Based Design: Utilizing X-ray crystal structures of the target protein in complex with an inhibitor allows for the rational design of modifications that improve binding affinity and selectivity. nih.govnih.gov

Systematic SAR Exploration: As detailed in section 5.1, systematically modifying substituents on both the pyrazole and isoxazole rings helps to identify the optimal groups for potency and selectivity. nih.gov For example, extensive SAR studies on isoxazole-based JNK inhibitors identified crucial groups for potency and selectivity, leading to analogs with greatly improved selectivity over the p38 kinase. nih.gov

Bioisosteric Replacement: Replacing functional groups with bioisosteres (substituents with similar physical or chemical properties) can improve potency, selectivity, and pharmacokinetic properties. For instance, replacing a carboxylic acid with other acidic bioisosteres led to a general improvement in activity against meprin β. nih.gov

Rational Design of Novel Chemical Entities Based on SAR Insights

The knowledge gained from comprehensive SAR studies enables the rational design of new chemical entities with improved therapeutic potential. nih.gov This approach moves beyond simple trial-and-error by using established principles to predict which modifications are likely to succeed.

An example of this process is the development of selective kinase inhibitors. Starting with a lead compound that inhibits multiple kinases, SAR data can guide the introduction of specific substituents that exploit subtle differences in the binding sites of the target versus off-target kinases. nih.gov By understanding that a particular pocket in the desired target is larger or has a different electrostatic character, chemists can design a derivative with a substituent that fits favorably into that pocket while clashing with the binding site of other kinases, thereby enhancing selectivity. The creation of focused libraries of compounds, where modifications are made systematically at specific positions, allows for a thorough investigation of the chemical space around a scaffold, leading to the discovery of novel and potent inhibitors. mdpi.com This chemistry-driven modification approach, informed by SAR, is fundamental to developing new drug candidates. mdpi.com

Derivatives and Analogues of 5 1,5 Dimethyl 1h Pyrazol 4 Yl Isoxazole

Synthetic Routes to Structural Analogues and Homologues

The synthesis of structural analogues of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole and related diaryl heterocyclic systems involves versatile and well-established chemical strategies. These routes typically build one heterocycle upon a pre-existing functionalized partner or construct both rings in a sequential manner.

A common approach involves the Claisen-Schmidt condensation to create chalcone-like precursors, which can then be cyclized to form the desired heterocyclic rings. For instance, the reaction of an appropriate acetophenone (B1666503) with an aldehyde can yield an enone, a versatile intermediate for synthesizing various heterocyclic systems. researchgate.net Another prevalent method for forming 3,5-disubstituted isoxazoles is the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine (B1172632) hydrochloride in an aqueous medium, a procedure noted for being environmentally benign. nih.gov

For pyrazole (B372694) synthesis, the reaction of a β-ketoester with hydrazine (B178648) or its derivatives is a fundamental and widely used method. fredhutch.orgacs.org A more recent, two-step protocol for creating 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates involves the acylation of arylhydrazines with methyl 3-chloro-3-oxopropanoate, followed by cyclization of the resulting hydrazides with tert-butoxy-bis(dimethylamino)methane. mdpi.com

The synthesis of vicinal diaryl-substituted isoxazoles and pyrazoles often begins with the construction of a key intermediate, such as a β-cyanoketone, which can be subsequently cyclized to form the target heterocycle. researchgate.net Similarly, isoxazole-functionalized chromene derivatives have been prepared, demonstrating the possibility of linking the core pyrazole-isoxazole structure to other complex molecular frameworks. nih.gov

Key synthetic strategies include:

Knoevenagel and Claisen-Schmidt Condensations: To form α,β-unsaturated ketone precursors. fredhutch.orgacs.org

Cyclization with Hydroxylamine: Reaction of 1,3-dicarbonyl compounds or their equivalents with hydroxylamine hydrochloride to form the isoxazole (B147169) ring. nih.gov

Cyclization with Hydrazine: Reaction of β-ketoesters or related compounds with hydrazine to form the pyrazolone (B3327878) ring. fredhutch.orgacs.org

Multi-step Sequences from Phenols: Methods like the Duff or Reiche formylation reactions on phenols to generate hydroxy-aldehyde starting materials for more complex, multi-ring analogues. fredhutch.orgacs.org

These synthetic methodologies provide a robust toolbox for generating a diverse library of structural analogues and homologues, allowing for systematic modification of substituents on both the pyrazole and isoxazole rings to explore structure-activity relationships.

Comparative Biological Activity Profiling of Synthesized Analogues

Analogues featuring the pyrazole-isoxazole motif have been evaluated for a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. The specific substitution pattern on both heterocyclic rings plays a critical role in determining the potency and selectivity of these compounds.

In the realm of anticancer research, a series of vicinal diaryl isoxazole and pyrazole derivatives demonstrated moderate to good antiproliferative activities against hepatocellular carcinoma and breast cancer cell lines. researchgate.net Specifically, the 3,4-diarylisoxazole derivative 11 and the 1,5-diarylpyrazole 85 showed IC₅₀ values ranging from 0.77 to 9.53 μM. nih.gov Further studies revealed that these compounds induce apoptotic cell death and exhibit significant antitumor activity in mouse xenograft models. nih.gov Structure-activity relationship (SAR) studies on related isoxazole derivatives indicated that the presence of a fluorine or trifluoromethyl group on a phenyl ring attached to the isoxazole core can enhance cytotoxicity. nih.gov

Other pyrazole-isoxazole analogues have been investigated as enzyme inhibitors. For example, isoxazol-5-one cambinol (B1668241) analogues were developed as sirtuin inhibitors. nih.gov One SIRT-2 selective inhibitor exhibited potent cytotoxicity in lymphoma and epithelial cancer cell lines, with IC₅₀ values between 3 and 7 μM. nih.govacs.org The selectivity between SIRT1 and SIRT2 was found to be dependent on the hydrogen bond directionality of the substituent groups. acs.org

The table below summarizes the biological activities of representative analogues.

| Compound Class | Specific Analogue Example | Target/Activity | Potency (IC₅₀) | Reference |

| Diaryl Isoxazoles | Analogue 11 | Anticancer (Hepatocellular Carcinoma, Breast Cancer) | 0.77 - 9.53 μM | nih.gov |

| Diaryl Pyrazoles | Analogue 85 | Anticancer (Hepatocellular Carcinoma, Breast Cancer) | 0.77 - 9.53 μM | nih.gov |

| Isoxazol-5-one Cambinol Analogues | SIRT-2 Selective Inhibitor 24 | Sirtuin 2 (SIRT2) Inhibition, Anticancer (Lymphoma) | 13 μM (SIRT2), 3 - 7 μM (Cell lines) | acs.org |

| Isoxazole Functionalized Chromenes | Not Specified | Anticancer | Not Specified | nih.gov |

| 4,5-Diaryl Isoxazoles | Hsp90 Inhibitors | Hsp90 Inhibition, Antiproliferative | Not Specified | nih.gov |

These findings underscore the therapeutic potential of the pyrazole-isoxazole scaffold and highlight how subtle structural modifications can lead to significant changes in biological activity and target selectivity.

Exploration of Isosteric Replacements within the Isoxazole and Pyrazole Rings

Bioisosteric replacement is a key strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. In the context of pyrazole-isoxazole systems, researchers have explored replacing one or both heterocyclic rings with other bioisosteres.

A notable example comes from the development of cannabinoid-1 (CB1) receptor antagonists based on the 1,5-diarylpyrazole structure of Rimonabant. nih.gov In these studies, the central pyrazole ring was successfully replaced by other five-membered heterocycles such as thiazoles, triazoles, and imidazoles. nih.gov The resulting compounds were shown to be cannabinoid bioisosteres of the original diarylpyrazole class, retaining CB1 antagonistic activity and exhibiting high selectivity over the CB2 receptor. nih.gov Molecular modeling confirmed a close three-dimensional structural overlap between the new imidazole-based compounds and the original pyrazole scaffold. nih.gov

In a different approach, the 5-aryl substituent of a pyrazole carboxamide (SR141716A) was replaced with a 5-alkynyl-2-thienyl moiety. nih.govresearchgate.net This modification led to a novel class of derivatives that acted as highly potent CB1 receptor antagonists with good CB1/CB2 selectivity. nih.govresearchgate.net This demonstrates that bioisosteric replacement is viable not only for the core ring system but also for its substituents. The structure-activity relationship studies suggested the presence of a deep, flat, hydrophobic crevice in the binding site of the CB1 receptor around the pyrazole 5-position. nih.govresearchgate.net

These studies confirm that the pyrazole and isoxazole rings can be effectively replaced by other heterocyclic systems to generate novel chemical entities with retained or improved biological profiles. The choice of isostere can fine-tune the electronic and steric properties of the molecule, leading to optimized interactions with biological targets.

Conformational Restriction and Flexibility Assessment in Analogues

The conformation of such systems is governed by the dihedral angle between the planes of the two rings. X-ray crystallography studies on related compounds, such as N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline, have shown that the pyrazole and adjacent oxadiazole rings are not completely conjugated, with an observed dihedral angle of 7.97 (6)°. nih.gov This deviation from planarity indicates a degree of rotational freedom. The planarity can be further influenced by the nature and size of the substituents on the rings.

Computational methods, such as Density Functional Theory (DFT), are also employed to analyze the conformational stability and rotational barriers of pyrazole-containing compounds. iu.edu.sa These analyses help to identify the most stable conformers and understand the energy landscape associated with rotation around key single bonds, providing insight into the molecule's preferred shape in a biological environment. The interplay between bulky substituents and intramolecular forces dictates the conformational preferences, which in turn influences the molecule's ability to fit into a specific receptor binding pocket.

Future Directions in Academic Research on 5 1,5 Dimethyl 1h Pyrazol 4 Yl Isoxazole

Development of Advanced and Sustainable Synthetic Methodologies

The future synthesis of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole and its derivatives will likely prioritize green and sustainable chemistry principles. These approaches aim to enhance efficiency while minimizing environmental impact. researchgate.netnumberanalytics.com Key areas of development include the adoption of microwave-assisted organic synthesis and ultrasonic irradiation, which can significantly reduce reaction times and improve yields. researchgate.netnumberanalytics.commdpi.com

A major focus will be on reducing the reliance on hazardous organic solvents. acs.org The use of greener alternatives such as water, ionic liquids, or deep eutectic solvents is a promising avenue. numberanalytics.comnumberanalytics.com Furthermore, the development of multicomponent reactions (MCRs), where three or more reactants are combined in a single step, offers a streamlined and atom-economical route to complex molecules, reducing waste and simplifying procedures. researchgate.netmdpi.com The exploration of reusable and recyclable catalysts, including solid base catalysts and biocatalysts, will also be crucial in developing more sustainable synthetic pathways. researchgate.netnumberanalytics.com

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches

| Feature | Conventional Synthesis | Sustainable Synthesis |

|---|---|---|

| Energy Source | Traditional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasound |

| Solvents | Volatile organic compounds (VOCs) | Water, Ionic Liquids, Deep Eutectic Solvents |

| Reaction Type | Multi-step synthesis | One-pot, Multicomponent reactions (MCRs) |

| Catalysts | Homogeneous catalysts, often toxic metals | Recyclable heterogeneous catalysts, Biocatalysts |

| Waste Generation | High | Low, high atom economy |

| Efficiency | Often lower yields and longer reaction times | Higher yields and shorter reaction times |

Integration of Multi-Omics Data for Novel Target Identification

A significant frontier in understanding the therapeutic potential of this compound lies in the integration of multi-omics data to identify novel biological targets. frontlinegenomics.comresearchgate.net This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecular landscape of a disease and how a compound might modulate it. researchgate.netnih.gov By analyzing these vast datasets, researchers can uncover molecular signatures and pathways associated with various diseases that may be influenced by this pyrazole-isoxazole derivative. nih.gov

Network-based multi-omics integration is a powerful tool for identifying patterns and relationships that are not apparent from a single data type. nih.gov This can help in prioritizing potential drug targets based on their relevance to disease pathology and their predicted interaction with the compound. nih.gov For instance, proteomics can directly identify protein interactions with the compound, while metabolomics can reveal downstream effects on cellular metabolism. This holistic view can accelerate the discovery of new therapeutic applications for this compound and provide a stronger rationale for its development. researchgate.net

Synergistic Computational-Experimental Approaches for Enhanced Lead Discovery

The synergy between computational modeling and experimental biology is set to revolutionize the discovery of lead compounds based on the this compound scaffold. jddhs.comscienmag.com In silico techniques such as molecular docking, virtual screening of chemical libraries, and molecular dynamics simulations are invaluable for predicting the binding of derivatives to biological targets and for prioritizing compounds for synthesis. benthamdirect.comnih.goveurasianjournals.com These computational methods offer a cost-effective and rapid way to explore vast chemical spaces. eurasianjournals.com